molecular formula C11H16Cl2N2 B2679982 1,2-Dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride CAS No. 1909316-65-9

1,2-Dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride

Cat. No.: B2679982
CAS No.: 1909316-65-9
M. Wt: 247.16
InChI Key: RPZAWEGMTIKSEH-UHFFFAOYSA-N
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Description

1,2-Dihydrospiro[indole-3,3’-pyrrolidine] dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydrospiro[indole-3,3’-pyrrolidine] dihydrochloride typically involves the reaction of indole derivatives with pyrrolidine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,2-Dihydrospiro[indole-3,3’-pyrrolidine] dihydrochloride may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydrospiro[indole-3,3’-pyrrolidine] dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile or halogen used .

Scientific Research Applications

1,2-Dihydrospiro[indole-3,3’-pyrrolidine] dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dihydrospiro[indole-3,3’-pyrrolidine] dihydrochloride involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydrospiro[indole-3,3’-pyrrolidine] dihydrochloride is unique due to its specific spiro structure and the presence of the dihydrochloride group, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic applications and biological studies where these properties are advantageous .

Properties

IUPAC Name

spiro[1,2-dihydroindole-3,3'-pyrrolidine];dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.2ClH/c1-2-4-10-9(3-1)11(8-13-10)5-6-12-7-11;;/h1-4,12-13H,5-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZAWEGMTIKSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CNC3=CC=CC=C23.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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